molecular formula C21H23N3O2S B5240158 2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline

2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline

Cat. No.: B5240158
M. Wt: 381.5 g/mol
InChI Key: AUKQPEQUSONKPQ-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a piperazine ring, which is further modified with a sulfonyl group and a methylphenyl group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent introduction of the piperazine and sulfonyl groups. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a Mannich reaction, where the quinoline core is reacted with formaldehyde and piperazine.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives. It may exhibit antimicrobial, antiviral, or anticancer activities.

    Biological Research: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Research: The compound serves as a model system for studying the reactivity and properties of quinoline derivatives, contributing to the development of new synthetic methodologies and reaction mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which may contribute to its potential anticancer activity. The piperazine ring and sulfonyl group can enhance the compound’s binding affinity and selectivity for specific biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline can be compared with other similar compounds, such as:

    2-Methyl-4-[4-(phenylsulfonyl)piperazin-1-yl]quinoline: This compound lacks the methyl group on the phenyl ring, which may affect its biological activity and binding affinity.

    2-Methyl-4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]quinoline: The presence of a bromine atom instead of a methyl group can significantly alter the compound’s reactivity and biological properties.

    2-Methyl-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can modulate its chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-7-9-18(10-8-16)27(25,26)24-13-11-23(12-14-24)21-15-17(2)22-20-6-4-3-5-19(20)21/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQPEQUSONKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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